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Compound of Interest

Compound Name: 3,1-Benzoxazepine

Cat. No.: B080300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The benzoxazepine scaffold is a prominent heterocyclic motif in medicinal chemistry, with its

various isomers forming the core of numerous biologically active compounds. Among these, the

3,1- and 1,4-benzoxazepine isomers exhibit distinct physicochemical and pharmacological

profiles. This guide provides a comparative analysis of their properties, supported by available

experimental data, to aid researchers in the strategic design of novel therapeutic agents.

Physicochemical Properties: A Tale of Two Isomers
A direct comparison of the fundamental physicochemical properties of the parent 3,1-
benzoxazepine and 1,4-benzoxazepine is hampered by a lack of extensive experimental data

for the unsubstituted core structures. However, computational data and experimental values for

various derivatives provide valuable insights into their characteristics.
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Property
3,1-Benzoxazepine
(Parent)

1,4-Benzoxazepine
(Parent/Derivatives
)

Key Differences
and Insights

Molecular Formula C₉H₇NO[1]
C₉H₉NO (Tetrahydro

derivative)

The parent 3,1-

benzoxazepine is

aromatic, while the

most commonly

studied 1,4-

benzoxazepines are

saturated or partially

saturated.

Molecular Weight 145.16 g/mol [1]
147.18 g/mol

(Tetrahydro derivative)

The difference in

molecular weight is

due to the degree of

saturation.

Melting Point (°C)
Data not available for

parent.[2]

Data not available for

parent. Dibenz[b,f][3]

[4]oxazepine: 73 °C.

[5] A series of 2,3,4,5-

tetrahydro-1,4-

benzoxazepine

derivatives have

melting points in the

range of 140-206 °C.

[6][7]

The melting points are

highly dependent on

the substituents and

the degree of

saturation. A direct

comparison of the

parent scaffolds is not

possible with the

available data.

Boiling Point (°C) Data not available.[2] Data not available.
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Solubility Data not available.

Alprazolam (a

triazolobenzodiazepin

e, structurally related)

is slightly soluble in

chloroform, soluble in

alcohol, slightly

soluble in acetone,

and insoluble in water.

[8]

Solubility is highly

dependent on the

specific substituents

and functional groups

present on the

benzoxazepine core.

pKa Data not available.

A predicted pKa of

-1.61 has been

reported for a complex

derivative.[9]

The basicity of the

nitrogen atom is a key

factor influencing the

pKa, which will vary

significantly with the

chemical environment

and substituents.

XLogP3-AA 1.9[1]
2.6 (for Dibenz[b,f][3]

[4]oxazepine)[5]

This computed value

suggests a moderate

lipophilicity for the

parent 3,1-

benzoxazepine and a

slightly higher

lipophilicity for the

dibenzo-fused 1,4-

isomer.

Note: The table includes data for the parent 3,1-benzoxazepine where available and for

derivatives of 1,4-benzoxazepine due to the limited data on the unsubstituted 1,4-isomer.

Synthesis Strategies: Building the Core Scaffolds
The synthetic routes to 3,1- and 1,4-benzoxazepines are distinct, reflecting the differences in

their core structures.

Synthesis of 3,1-Benzoxazepine Derivatives
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A common method for the synthesis of 3,1-benzoxazepines involves the reaction of C-

allylanilines with isocyanates.[10] The reaction proceeds through the in situ formation of a urea

intermediate, followed by an iodine-mediated cyclization.

C-Allylaniline

Urea Intermediate (in situ)

+

Isocyanate

+

3,1-Benzoxazepine Derivative

Cyclization

Iodine (I2)
Mediates

Click to download full resolution via product page

Caption: Synthesis of 3,1-Benzoxazepine Derivatives.

Synthesis of 1,4-Benzoxazepine Derivatives
A variety of methods exist for the synthesis of the 1,4-benzoxazepine core. One notable

approach is the reaction of 2-aminophenols with alkynones, which proceeds via a 7-endo-dig

cyclization.[3] Another versatile method involves a tandem C-N coupling/C-H carbonylation of

phenylamines with allyl halides.[11]

2-Aminophenol

Alkynylketimine Intermediate

+

Alkynone

+

Benzo[b][1,4]oxazepine7-endo-dig Cyclization

Click to download full resolution via product page

Caption: Synthesis of 1,4-Benzoxazepine via Cyclization.
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Derivatives of both 3,1- and 1,4-benzoxazepine have been explored for a range of biological

activities. However, the focus of research for each isomer has been notably different.

Biological Activity
3,1-Benzoxazepine
Derivatives

1,4-Benzoxazepine
Derivatives

Anticancer/Antitumoral

Some derivatives have shown

cytotoxic activity against tumor

cell lines.[10]

Derivatives have demonstrated

antiproliferative activity against

various cancer cell lines,

including breast cancer.[12]

Central Nervous System

(CNS)

Less explored in this area

based on available literature.

Extensively studied for CNS

applications. For example, as

selective 5-HT1A receptor

agonists with neuroprotective

effects.[13]

Anti-inflammatory

Not a primary area of

investigation in the reviewed

literature.

Certain derivatives have

shown anti-inflammatory

properties.

Other Activities

Investigated as inhibitors of

glycogen phosphorylase and

for their potential in treating

diabetes.

Quantitative Biological Data:

Direct comparative quantitative data (e.g., IC₅₀ values) for derivatives with identical

substituents on the two different benzoxazepine scaffolds is scarce in the literature. However,

some examples of reported activities are provided below:

1,4-Benzoxazepine Derivative (Bozepinib): Shows high antiproliferative activity on human

breast adenocarcinoma cancerous cell lines, with IC₅₀ values below 1µM for several

derivatives.[12]

1,4-Benzoxazepine Derivative (Piclozotan): Exhibited nanomolar affinity for the 5-HT1A

receptor and showed remarkable neuroprotective activity.[13]
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Experimental Protocols
Synthesis of 4,9-dihydro-4-phenyl-2-(p-tolyl)-3,1-
benzoxazepine (A 3,1-Benzoxazepine Derivative)
Materials:

2-(2-allylphenyl)aniline

p-tolyl isocyanate

Iodine

Dichloromethane (DCM)

Procedure:

A solution of 2-(2-allylphenyl)aniline (1.0 mmol) in DCM (5 mL) is prepared.

To this solution, p-tolyl isocyanate (1.2 mmol) is added, and the mixture is stirred at room

temperature for 30 minutes.

Iodine (1.2 mmol) is then added to the reaction mixture.

The reaction is stirred at room temperature for 24 hours.

After completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under

reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the desired

3,1-benzoxazepine derivative.

Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[e][3]
[4]oxazepin-5-one (A 1,4-Benzoxazepine Derivative)[11]
Materials:
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Phenylamine

(1-chloro-vinyl)-benzene

Copper(I) iodide (CuI)

2-(2-dimethylamino-vinyl)-1H-inden-1-ol (ligand)

Cesium carbonate (Cs₂CO₃)

Dimethyl sulfoxide (DMSO)

Carbon dioxide (CO₂)

Procedure:

A mixture of phenylamine (0.5 mmol), (1-chloro-vinyl)-benzene (0.6 mmol), CuI (10 mol%),

the ligand (10 mol%), and Cs₂CO₃ (2 equiv.) in DMSO (4 mL) is prepared in a reaction

vessel.

The vessel is charged with CO₂ atmosphere.

The reaction mixture is stirred at 100 °C for 10 hours.

After completion, the mixture is quenched with saturated salt water and extracted with ethyl

acetate.

The combined organic layers are dried over sodium sulfate and concentrated.

The pure product is obtained by flash column chromatography on silica gel.

Conclusion
The 3,1- and 1,4-benzoxazepine isomers represent two distinct scaffolds with differing

synthetic accessibility and pharmacological profiles. While 1,4-benzoxazepine derivatives have

been more extensively investigated, particularly for CNS disorders and as anticancer agents,

the 3,1-benzoxazepine core remains a less explored but promising area for the discovery of

novel bioactive compounds, especially in the realm of oncology. The lack of direct comparative
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studies highlights an opportunity for future research to systematically evaluate the structure-

activity relationships of these two isomeric systems. This guide provides a foundational

comparison to inform such future drug design and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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